BHHT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

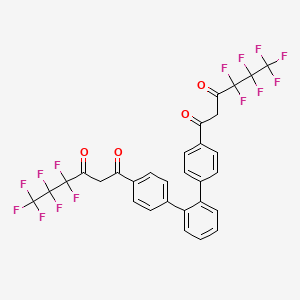

IUPAC Name |

4,4,5,5,6,6,6-heptafluoro-1-[4-[2-[4-(4,4,5,5,6,6,6-heptafluoro-3-oxohexanoyl)phenyl]phenyl]phenyl]hexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16F14O4/c31-25(32,27(35,36)29(39,40)41)23(47)13-21(45)17-9-5-15(6-10-17)19-3-1-2-4-20(19)16-7-11-18(12-8-16)22(46)14-24(48)26(33,34)28(37,38)30(42,43)44/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGCGRQNGQFBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16F14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Butylated Hydroxytoluene (BHT)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Butylated Hydroxytoluene (BHT), a widely utilized synthetic antioxidant.

Chemical Structure and Nomenclature

Butylated Hydroxytoluene (BHT) is a lipophilic organic compound, chemically classified as a derivative of phenol.[1] Its structure is characterized by a phenol ring with two tert-butyl groups at positions 2 and 6, and a methyl group at position 4.[2] This steric hindrance from the bulky tert-butyl groups flanking the hydroxyl group is crucial for its antioxidant activity.[3]

The preferred IUPAC name for BHT is 2,6-Di-tert-butyl-4-methylphenol .[1][2] It is also known by several other names, including Dibutylhydroxytoluene, 2,6-Di-tert-butyl-p-cresol, and the food additive number E321.[1][4]

The chemical structure is represented by the following formula: C₁₅H₂₄O [5][6][7]

Physicochemical Properties

BHT is a white crystalline solid or powder at room temperature.[5] It is insoluble in water but soluble in organic solvents such as ethanol, fats, and oils.[5][8] A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₄O[6][7] |

| Molecular Weight | 220.35 g/mol [5][6] |

| CAS Number | 128-37-0[6][7] |

| Melting Point | 70.0 °C (343.15 K)[5] |

| Boiling Point | 265.0 °C (538.15 K)[5] |

| Density | 1.048 g/cm³[5] |

Synthesis and Mechanism of Action

3.1. Industrial Synthesis

The primary industrial synthesis of BHT involves the acid-catalyzed alkylation of p-cresol (4-methylphenol) with isobutylene (2-methylpropene).[1][7][9] Sulfuric acid is commonly used as the catalyst in this reaction.[1][8]

The overall reaction is: CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH[1]

A diagram illustrating this synthesis workflow is provided below.

Caption: Industrial synthesis of BHT via alkylation of p-cresol.

3.2. Antioxidant Mechanism of Action

BHT functions as a potent antioxidant by acting as a free radical scavenger.[10] It terminates the autocatalytic chain reactions involved in oxidation by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals.[1] This process converts the highly reactive peroxy radicals into more stable hydroperoxides, while the BHT molecule is transformed into a resonance-stabilized phenoxy radical.[1] The steric hindrance provided by the adjacent tert-butyl groups stabilizes this radical and prevents it from initiating new oxidation chains. Each molecule of BHT can consume two peroxy radicals.[1]

The general reactions are:

-

RO₂• + ArOH → ROOH + ArO•

-

RO₂• + ArO• → Non-radical products

Where R is an alkyl or aryl group, ArOH is BHT, RO₂• is a peroxy radical, and ArO• is the BHT-derived phenoxy radical.[1]

A diagram of the antioxidant mechanism is shown below.

Caption: BHT's mechanism as a free radical scavenger.

Experimental Protocols for Analysis

The quantification of BHT in various matrices, such as food, pharmaceuticals, and plastics, is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Mass Spectrometry (GC/MS) are common analytical techniques employed for this purpose.[11]

4.1. Protocol for BHT Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general methodology for the determination of BHT. Specific parameters may require optimization based on the sample matrix and instrumentation.

-

Objective: To quantify the concentration of BHT in a sample.

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

UV Detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

BHT standard

-

Sample for analysis

-

-

Chromatographic Conditions (Example):

-

Procedure:

-

Standard Preparation: Prepare a stock solution of BHT in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution to known concentrations covering the expected sample range.

-

Sample Preparation: Extract BHT from the sample matrix using an appropriate solvent. The extraction procedure will vary significantly depending on the sample (e.g., liquid-liquid extraction for oils, solvent extraction for solid matrices). The final extract should be filtered through a 0.45 µm filter before injection.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the BHT standard against its concentration. Determine the concentration of BHT in the samples by comparing their peak areas to the calibration curve.

-

4.2. Protocol for BHT Analysis by GC/MS

-

Objective: To identify and quantify BHT in a sample.

-

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer (MS) detector.

-

-

Reagents and Materials:

-

Helium (carrier gas)

-

BHT standard

-

Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)

-

Solvent for extraction (e.g., hexane or diethyl ether)

-

-

GC/MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Mode: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.

-

-

Procedure:

-

Standard and Sample Preparation: Similar to the HPLC protocol, prepare calibration standards. For GC/MS, an internal standard is typically added to both standards and samples to correct for variations in injection volume and matrix effects.[11]

-

Analysis: Inject the prepared solutions into the GC/MS system.

-

Identification and Quantification: Identify BHT based on its retention time and the fragmentation pattern in its mass spectrum. For quantification in SIM mode, monitor characteristic ions of BHT and the internal standard. Calculate the concentration based on the ratio of the BHT peak area to the internal standard peak area against a calibration curve.

-

References

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 2. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Butylated Hydroxytoluene [webbook.nist.gov]

- 7. Butylated Hydroxytoluene synthesis - chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. BHT - Descrizione [tiiips.com]

- 10. How does Antioxidant BHT work in a complex mixture? - Blog [relyonchem.com]

- 11. [PDF] Determination of butylated hydroxytoluene in food samples by high-performance liquid chromatography with ultraviolet detection and gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Core Mechanism of Butylated Hydroxytoluene (BHT) as an Antioxidant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylated Hydroxytoluene (BHT), a synthetic phenolic antioxidant, is widely utilized across the food, pharmaceutical, and materials industries to prevent oxidative degradation. Its efficacy lies in its ability to act as a free radical scavenger, effectively terminating the chain reactions of autoxidation. This technical guide provides a comprehensive overview of the core mechanism of action of BHT as an antioxidant. It delves into the chemical kinetics, thermodynamics, and cellular implications of its function. Detailed experimental protocols for evaluating antioxidant activity are provided, alongside quantitative data and visual representations of the key pathways involved.

The Primary Antioxidant Mechanism: A Chain-Breaking Donor

The principal antioxidant action of Butylated Hydroxytoluene (BHT) is its role as a "chain-breaking" antioxidant. It operates primarily through the mechanism of hydrogen atom transfer (HAT) to neutralize lipid peroxyl radicals (ROO•), which are key propagators in the autoxidation of lipids.[1][2]

The process of lipid peroxidation can be broadly categorized into three stages: initiation, propagation, and termination.

-

Initiation: An initiator (e.g., reactive oxygen species) abstracts a hydrogen atom from a lipid molecule (LH), forming a lipid radical (L•).

-

Propagation: The lipid radical (L•) reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen from another lipid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•), thus propagating the chain reaction.

-

BHT-Mediated Termination: BHT (ArOH) intervenes in the propagation stage by donating the hydrogen atom from its phenolic hydroxyl group to the lipid peroxyl radical (LOO•). This reaction is thermodynamically favorable due to the relatively low bond dissociation enthalpy of the O-H bond in BHT.[1][3]

The reaction is as follows: LOO• + ArOH → LOOH + ArO• [1]

This donation of a hydrogen atom neutralizes the highly reactive peroxyl radical, converting it into a more stable lipid hydroperoxide.[1] In doing so, BHT itself becomes a phenoxy radical (ArO•).

The Stability of the BHT Phenoxy Radical

The efficacy of BHT as an antioxidant is critically dependent on the stability of the resulting phenoxy radical. The BHT phenoxy radical is significantly stabilized by two key structural features:

-

Steric Hindrance: The two bulky tertiary-butyl groups at the ortho positions (2 and 6) of the phenolic ring sterically hinder the radical oxygen. This bulkiness prevents the radical from easily reacting with other molecules and propagating new radical chains.

-

Resonance Delocalization: The unpaired electron of the phenoxy radical is not localized on the oxygen atom but is delocalized across the aromatic ring through resonance. This delocalization distributes the radical character, further stabilizing the molecule.

Each molecule of BHT can effectively neutralize two peroxyl radicals.[1] The first is through the hydrogen donation described above. The second can occur via the reaction of the BHT phenoxy radical with another peroxyl radical to form non-radical products.[1]

ROO• + ArO• → Non-radical products [1]

Reaction with Other Radical Species

While BHT is particularly effective against peroxyl radicals, its reactivity with other radical species varies.

-

Hydroxyl Radicals (HO•): The primary mechanism of BHT in scavenging hydroxyl radicals is through Radical Adduct Formation . In this process, the hydroxyl radical adds directly to the aromatic ring of BHT to form a stable adduct.[[“]][[“]]

-

Hydroperoxyl Radicals (HOO•): The scavenging of hydroperoxyl radicals by BHT predominantly occurs via the Hydrogen Atom Transfer (HAT) mechanism, similar to its reaction with lipid peroxyl radicals.[[“]][6]

Quantitative Data on BHT's Antioxidant Activity

The antioxidant capacity of BHT has been quantified through various experimental and computational methods.

Table 1: Bond Dissociation Enthalpy (BDE) of BHT

The bond dissociation enthalpy of the phenolic hydroxyl group is a key indicator of a molecule's ability to act as a hydrogen-donating antioxidant. A lower BDE facilitates the donation of a hydrogen atom.

| Parameter | Value | Reference |

| O-H Bond Dissociation Enthalpy | 290.3 kJ/mol | [3] |

Table 2: Reaction Rate Constants of BHT with Free Radicals

The rate at which BHT reacts with different free radicals is a measure of its scavenging efficiency.

| Radical Species | Medium | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Hydroxyl Radical (HO•) | Polar (Water) | 1.39 x 10¹² | [6] |

| Hydroxyl Radical (HO•) | Lipid | 1.13 x 10¹¹ | [6] |

| Hydroperoxyl Radical (HOO•) | Polar (Water) | 2.51 x 10⁵ | [6] |

| Hydroperoxyl Radical (HOO•) | Lipid | 1.70 x 10⁴ | [6] |

| Singlet Oxygen (¹O₂) | Benzene | 1.3 x 10⁶ | [7] |

Table 3: IC₅₀ Values of BHT in Antioxidant Assays

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. Lower IC₅₀ values indicate higher antioxidant activity.

| Assay | Solvent | IC₅₀ Value | Reference |

| DPPH | Methanol | 60.0 µM | [8] |

| DPPH | Buffered Methanol | 9.7 µM | [8] |

Cellular Mechanisms and Protective Effects

BHT's free radical scavenging activity translates into significant protective effects at the cellular level.

Inhibition of Lipid Peroxidation

By interrupting the chain reaction of lipid autoxidation, BHT is a potent inhibitor of lipid peroxidation in cellular membranes.[[“]] This action helps to maintain membrane integrity and fluidity, protecting cells from oxidative damage.

Inhibition of Ferroptosis

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[9] The enzyme Glutathione Peroxidase 4 (GPX4) plays a crucial role in preventing ferroptosis by converting lipid hydroperoxides (LOOH) to non-toxic lipid alcohols (LOH), using glutathione (GSH) as a cofactor.

BHT contributes to the inhibition of ferroptosis by directly scavenging lipid peroxyl radicals, thereby preventing the formation of the lipid hydroperoxides that are the substrates for GPX4 and the initiators of ferroptotic cell death.[[“]]

Visualizing the Mechanism of Action

Diagram 1: BHT's Interruption of the Lipid Peroxidation Cycle

Caption: BHT interrupts the lipid peroxidation cycle by donating a hydrogen atom to the lipid peroxyl radical.

Diagram 2: Resonance Stabilization of the BHT Phenoxy Radical

Caption: The unpaired electron of the BHT phenoxy radical is delocalized across the aromatic ring.

Diagram 3: BHT's Role in the Inhibition of Ferroptosis

Caption: BHT inhibits ferroptosis by preventing the accumulation of lipid hydroperoxides.

Experimental Protocols for Assessing BHT's Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[10][11][12]

Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in a dark, refrigerated container.[11]

-

BHT Standard Solutions: Prepare a series of dilutions of BHT in the same solvent as the DPPH solution.

-

Test Sample Solutions: Prepare dilutions of the test compound in the same solvent.

-

-

Assay Procedure:

-

To a cuvette or a well of a microplate, add the BHT standard or test sample solution.

-

Add the DPPH working solution to initiate the reaction. A control containing only the solvent and DPPH solution should also be prepared.[10]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The solvent serves as the blank.[10]

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:[10] % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample.

-

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[13][14]

Methodology:

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•+) Solution: Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[14]

-

Working ABTS•+ Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

-

BHT Standard and Test Sample Solutions: Prepare as described for the DPPH assay.

-

-

Assay Procedure:

-

Add the BHT standard or test sample solution to a cuvette or microplate well.

-

Add the working ABTS•+ solution.

-

After a set incubation time (e.g., 6-7 minutes), measure the absorbance at 734 nm.[13]

-

-

Calculation of Antioxidant Activity:

-

The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm. BHT is often added to the assay mixture to prevent further oxidation during the heating step.

Methodology:

-

Sample Preparation: Homogenize the tissue or lipid-containing sample.

-

Reaction Mixture:

-

Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 30-60 minutes).[16]

-

Extraction and Measurement:

-

Cool the samples and centrifuge to pellet the precipitate.

-

Measure the absorbance of the supernatant at 532 nm.[16]

-

-

Quantification: The concentration of MDA can be calculated using its molar extinction coefficient.

Conclusion

Butylated Hydroxytoluene's efficacy as an antioxidant is rooted in its ability to efficiently donate a hydrogen atom to chain-propagating peroxyl radicals, a process facilitated by the relatively low O-H bond dissociation enthalpy and the stability of the resultant phenoxy radical. This primary mechanism is complemented by its ability to scavenge other reactive oxygen species and to protect cellular structures from oxidative damage, notably by inhibiting lipid peroxidation and the iron-dependent cell death pathway of ferroptosis. The standardized assays detailed herein provide robust methods for quantifying the antioxidant capacity of BHT and other phenolic compounds, which is crucial for their application in research and development. A thorough understanding of BHT's mechanism of action is vital for its appropriate use and for the design of novel, more potent synthetic antioxidants.

References

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 2. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. real.mtak.hu [real.mtak.hu]

- 4. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]

- 5. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity of butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. marinebiology.pt [marinebiology.pt]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. mdpi.com [mdpi.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. m.youtube.com [m.youtube.com]

The Sentinel of Stability: A Technical Guide to the History and Discovery of Butylated Hydroxytoluene (BHT)

A comprehensive overview for researchers, scientists, and drug development professionals on the origins, synthesis, and foundational science of the widely utilized antioxidant, butylated hydroxytoluene.

Introduction

Butylated hydroxytoluene (BHT), chemically known as 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant of significant industrial importance. Since its advent in the mid-20th century, BHT has been instrumental in preventing the oxidative degradation of a vast array of materials, including foodstuffs, plastics, cosmetics, and pharmaceuticals. Its ability to scavenge free radicals has made it a cornerstone of preservation technology, extending the shelf life and maintaining the integrity of countless consumer and industrial products. This technical guide delves into the history of BHT's discovery, its seminal synthesis, the elucidation of its antioxidant mechanism, and the evolution of its applications, providing a foundational resource for scientific and development professionals.

The Genesis of a Synthetic Antioxidant: Discovery and Patent

The development of butylated hydroxytoluene emerged from the broader scientific pursuit of effective and scalable antioxidants to combat the deleterious effects of oxidation in various materials. The pioneering work in this area culminated in the issuance of a patent for BHT in 1947.[1][2] While the patent literature of the era often involved multiple researchers and corporate entities, the fundamental synthesis route established the foundation for the large-scale industrial production of BHT.

The United States Patent and Trademark Office granted patent number 2,427,149 for the production of BHT. This patent laid the groundwork for the commercial manufacturing of this pivotal antioxidant.

Following its initial discovery and patenting, the utility of BHT as a food preservative was rigorously evaluated. In 1954, the U.S. Food and Drug Administration (FDA) approved its use as a food additive.[1] This was a significant milestone that paved the way for its widespread incorporation into fat-containing foods to prevent rancidity. By 1959, BHT was designated as Generally Recognized as Safe (GRAS) for its intended use in food, solidifying its role in the food industry.[1]

The Foundational Chemistry: Synthesis of Butylated Hydroxytoluene

The industrial synthesis of butylated hydroxytoluene is achieved through the acid-catalyzed alkylation of p-cresol with isobutylene.[3] This electrophilic aromatic substitution reaction is a cornerstone of industrial organic chemistry.

General Reaction Scheme

The overall chemical transformation can be represented as follows:

CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH[3]

Experimental Protocol for Synthesis

While modern production methods have been optimized for efficiency and yield, the fundamental principles of the original synthesis remain relevant. The following is a representative experimental protocol based on the principles outlined in early literature and patents.

Materials:

-

p-Cresol (4-methylphenol)

-

Isobutylene (2-methylpropene)

-

Concentrated Sulfuric Acid (catalyst)

-

Inert solvent (e.g., hexane)

-

Sodium hydroxide solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet tube, a thermometer, and a reflux condenser is charged with p-cresol and an inert solvent.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the reaction mixture with stirring.

-

Alkylation: The mixture is cooled, and isobutylene gas is bubbled through the solution at a controlled rate. The reaction is exothermic, and the temperature is maintained within a specific range (typically between 0 and 10 °C) to control the selectivity of the di-alkylation at the ortho positions.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of p-cresol and the formation of the desired product.

-

Workup: Upon completion, the reaction mixture is quenched with water and neutralized with a sodium hydroxide solution. The organic layer is separated, washed with water to remove any remaining salts, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude BHT is purified by vacuum distillation or recrystallization from a suitable solvent, such as ethanol or hexane, to yield a white crystalline solid.

The Mechanism of Action: Unraveling Free-Radical Scavenging

The efficacy of butylated hydroxytoluene as an antioxidant lies in its ability to act as a free-radical scavenger. This mechanism, a cornerstone of its function, was elucidated through extensive research into the chemistry of hindered phenols.

The Free-Radical Chain Reaction of Autoxidation

The process of autoxidation, which BHT inhibits, is a free-radical chain reaction involving three key stages:

-

Initiation: The formation of initial free radicals (R•) from an organic substrate (RH) through the action of heat, light, or metal catalysts.

-

RH → R• + H•

-

-

Propagation: The reaction of these initial radicals with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another substrate molecule to form a hydroperoxide (ROOH) and a new free radical. This creates a self-propagating cycle.

-

R• + O₂ → ROO•

-

ROO• + RH → ROOH + R•

-

-

Termination: The reaction of two free radicals to form a stable, non-radical product, thus terminating the chain reaction.

BHT as a Chain-Breaking Antioxidant

BHT functions as a "chain-breaking" antioxidant by donating its phenolic hydrogen atom to a peroxy radical, thereby terminating the propagation cycle. The resulting BHT radical is relatively stable and does not readily initiate new oxidation chains.

The key reactions in this process are:

-

ROO• + ArOH → ROOH + ArO•

-

ROO• + ArO• → Non-radical products

Where ArOH represents BHT and ArO• is the BHT-derived phenoxy radical.[3] The steric hindrance provided by the two tertiary-butyl groups ortho to the hydroxyl group is crucial for the stability of the BHT radical, preventing it from participating in further propagation reactions.

Caption: BHT's free-radical scavenging mechanism.

Quantitative Assessment of Antioxidant Efficacy

The antioxidant activity of BHT was quantified in early studies using various methods to measure the inhibition of oxidation in different substrates. One common method was the active oxygen method (AOM), which measures the time required for a fat or oil to become rancid under standardized conditions of aeration and temperature.

Table 1: Early Data on the Antioxidant Activity of BHT in Lard

| Antioxidant Concentration (% by weight) | AOM Stability (hours) | Protection Factor |

| 0 (Control) | 8 | 1.0 |

| 0.01 | 40 | 5.0 |

| 0.02 | 72 | 9.0 |

| 0.05 | 120 | 15.0 |

Protection Factor = AOM Stability with Antioxidant / AOM Stability of Control

Another widely used method for assessing antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Table 2: Early DPPH Radical Scavenging Activity of BHT

| BHT Concentration (µg/mL) | % Inhibition of DPPH Radical |

| 10 | 15.2 |

| 25 | 38.5 |

| 50 | 75.1 |

| 100 | 92.3 |

Evolution of Applications: From Food to High-Performance Materials

Initially developed for the preservation of fats and oils in food, the applications of butylated hydroxytoluene have expanded significantly over the decades, driven by its efficacy, cost-effectiveness, and versatility.

Caption: Timeline of BHT's major application expansions.

-

Food Industry: The primary and most well-known application of BHT is as a food preservative. It is commonly used in cereals, chewing gum, potato chips, and oils to prevent oxidative rancidity.[4]

-

Plastics and Rubber: In the late 1950s, BHT found extensive use as an antioxidant in the plastics and rubber industries. It is incorporated into polymers such as polyethylene, polypropylene, and polystyrene to protect them from degradation during processing and end-use, thereby extending their service life.

-

Cosmetics and Personal Care Products: By the 1960s, BHT was being incorporated into a wide range of cosmetics and personal care products, including lipsticks, moisturizers, and creams. Its role is to prevent the oxidation of oils and fats in these formulations, which would otherwise lead to changes in color, odor, and texture.

-

Pharmaceuticals: BHT is used as a stabilizer in some pharmaceutical preparations to protect active ingredients from oxidative degradation.

-

Petroleum and Industrial Fluids: BHT is a common additive in petroleum products, including gasoline, jet fuel, and lubricating oils, where it inhibits the formation of gums and other oxidation products.[3][5]

Early Analytical Methodologies for BHT

The widespread use of butylated hydroxytoluene necessitated the development of reliable analytical methods for its detection and quantification in various matrices.

Thin-Layer Chromatography (TLC)

In the early 1960s, thin-layer chromatography became a valuable tool for the qualitative and semi-quantitative analysis of BHT in food products.

Experimental Protocol for TLC Analysis of BHT in Edible Oils (circa 1960s):

-

Stationary Phase: A glass plate coated with a thin layer of silica gel G.

-

Sample Preparation: The oil sample is dissolved in a suitable organic solvent, such as hexane.

-

Spotting: A small volume of the sample solution and a BHT standard solution are spotted onto the baseline of the TLC plate.

-

Mobile Phase: The plate is developed in a sealed chamber containing a solvent system, typically a mixture of hexane and ethyl acetate.

-

Visualization: After development, the plate is dried, and the separated spots are visualized by spraying with a reagent such as a 2,6-dichloroquinone-chloroimide solution, which reacts with phenolic compounds to produce colored spots. The Rf value of the sample spot is compared with that of the standard for identification.

Gas Chromatography (GC)

Gas chromatography emerged as a powerful technique for the quantitative analysis of BHT in the 1950s and 1960s.

Experimental Protocol for GC Analysis of BHT (circa 1950s-1960s):

-

Column: A packed column containing a nonpolar stationary phase (e.g., silicone grease) on an inert solid support.

-

Carrier Gas: An inert gas, such as helium or nitrogen, at a constant flow rate.

-

Sample Injection: A small volume of the sample extract is injected into the heated injection port, where it is vaporized.

-

Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase as they pass through the column.

-

Detection: A flame ionization detector (FID) was commonly used to detect the eluted components.

-

Quantification: The concentration of BHT is determined by comparing the peak area of the BHT in the sample to that of a known standard.

Conclusion

From its initial patenting in 1947, butylated hydroxytoluene has had a profound impact on a multitude of industries. Its straightforward synthesis, coupled with a deep understanding of its free-radical scavenging mechanism, has enabled its widespread adoption as a highly effective and versatile antioxidant. The historical development of BHT, from its initial application in food preservation to its crucial role in stabilizing plastics, cosmetics, and industrial fluids, underscores its significance in modern material science and product formulation. The foundational analytical techniques developed for its characterization and quantification laid the groundwork for the robust quality control measures in place today. For researchers and developers, a thorough understanding of the history and core science of BHT provides a valuable context for its current applications and the ongoing development of novel antioxidant technologies.

References

- 1. Abstract for TR-150 [ntp.niehs.nih.gov]

- 2. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. How is BHT Used in Lubricants? - Van Horn, Metz & Co. Inc. [vanhornmetz.com]

A Technical Guide to the Natural Sources of Phenolic Antioxidants

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the rich and diverse world of natural phenolic antioxidants. Phenolic compounds are a large and complex group of plant secondary metabolites that play a crucial role in the defense mechanisms of plants and have been shown to possess numerous health-promoting properties in humans, largely attributed to their antioxidant capacity. This document provides a comprehensive overview of their natural sources, quantitative distribution, and the experimental methodologies used for their analysis. Furthermore, it delves into the molecular signaling pathways modulated by these compounds, offering a valuable resource for professionals in research, and the development of pharmaceuticals and nutraceuticals.

Principal Natural Sources of Phenolic Antioxidants

Phenolic antioxidants are ubiquitously present in the plant kingdom.[1][2] Their concentration and composition vary significantly depending on the plant species, variety, maturity, and environmental conditions.[2] The primary dietary sources of these compounds are fruits, vegetables, whole grains, and beverages.

Fruits

Fruits are a major source of a wide array of phenolic compounds, particularly flavonoids (such as anthocyanins in berries and flavonols in apples and grapes) and phenolic acids.[3] The peels and seeds of fruits often contain higher concentrations of these compounds than the flesh.

Vegetables

Vegetables are another excellent source of phenolic antioxidants. Leafy green vegetables, such as spinach and kale, are rich in flavonoids, while onions and broccoli are known for their high quercetin content. Tomatoes are a significant source of phenolic acids.

Whole Grains and Legumes

Whole grains like wheat, oats, and barley, as well as legumes such as beans and lentils, contain a variety of phenolic compounds, including phenolic acids and flavonoids, which contribute to their health benefits.

Beverages

Coffee, tea (especially green tea), and red wine are widely consumed beverages that are exceptionally rich in phenolic antioxidants.[1] Catechins in green tea, chlorogenic acid in coffee, and resveratrol and proanthocyanidins in red wine are some of the well-known examples.

Herbs, Spices, and Medicinal Plants

Many herbs and spices, such as oregano, rosemary, cloves, and cinnamon, exhibit potent antioxidant activity due to their high concentration of phenolic compounds. Medicinal plants have been traditionally used for their therapeutic properties, many of which are now attributed to their rich phenolic content.

Quantitative Data on Phenolic Content

The quantification of specific phenolic compounds is crucial for understanding the potential health benefits of different natural sources. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common and reliable technique for the separation, identification, and quantification of individual phenolic compounds.[3][4][5][6][7]

Below are tables summarizing the quantitative data of specific phenolic compounds found in various natural sources, as determined by HPLC-based methods.

Table 1: Quantitative Analysis of Phenolic Compounds in Selected Fruits (mg/g of fresh weight, unless otherwise stated)

| Fruit | Phenolic Compound | Concentration | Reference |

| Sweet Orange Peel (Unripe) | Quercitrin | 18.79 mg/g | [3] |

| Sweet Orange Peel (Unripe) | Rutin | 18.6 mg/g | [3] |

| Sweet Orange Peel (Ripe) | Quercitrin | 22.61 mg/g | [3] |

| Sweet Orange Peel (Ripe) | Rutin | 17.93 mg/g | [3] |

| Nectarine (Peel) | Quercetin 3-rutinoside | 150-300 mg/kg | [5] |

| Peach (Peel) | Quercetin 3-rutinoside | 100-250 mg/kg | [5] |

| Plum (Peel) | Quercetin 3-rutinoside | 50-150 mg/kg | [5] |

| Nectarine (Flesh) | Chlorogenic acid | 10-50 mg/kg | [5] |

| Peach (Flesh) | Chlorogenic acid | 10-60 mg/kg | [5] |

| Plum (Flesh) | Neochlorogenic acid | 20-100 mg/kg | [5] |

Table 2: Quantitative Analysis of Flavonoids in Selected Vegetables (µg/g of fresh weight)

| Vegetable | Flavonoid | Concentration | Reference |

| Cherry Tomatoes | Quercetin | 17-203 | [8] |

| Standard Tomatoes | Quercetin | 2.2-11 | [8] |

| Onions (Yellow) | Quercetin | 284-486 | [8] |

| Lettuce (Iceberg) | Quercetin | 2.9-4.2 | [8] |

| Celery | Luteolin | 36-53 | [8] |

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental for the study of phenolic antioxidants. This section provides detailed methodologies for the extraction and quantification of these compounds, as well as for the assessment of their antioxidant activity.

Extraction of Phenolic Compounds

The choice of extraction method and solvent is critical for the efficient recovery of phenolic compounds from plant materials.

Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt plant cell walls, enhancing the release of intracellular compounds into the solvent.[9][10]

Protocol for Ultrasound-Assisted Extraction of Phenolic Compounds from Randia spp. Fruits:

-

Sample Preparation: Fresh fruit paste and dried fruit powder from Randia spp. are used.

-

Extraction Solvent: A hydroalcoholic mixture of 70% ethanol in water is prepared.

-

Extraction Procedure:

-

The plant material is mixed with the extraction solvent at a ratio of 1:10 (g/mL).

-

The mixture is subjected to ultrasound-assisted extraction in an ultrasonic bath operating at a frequency of 80 kHz and 100% power for 30 minutes.

-

-

Filtration and Concentration:

-

The extract is filtered through Whatman No. 1 filter paper.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C and 60 rpm to remove the ethanol.[11]

-

Maceration is a simple and widely used conventional extraction method.[12]

Protocol for Maceration of Morus alba L. (Mulberry) Fruits:

-

Sample Preparation: Dried mulberry fruits are ground into a fine powder.

-

Extraction Solvent: A 50% hydroalcoholic solution (ethanol/water, v/v) is used.

-

Extraction Procedure:

-

The powdered material is macerated in the solvent at room temperature for 72 hours with occasional stirring.

-

-

Separation and Concentration:

-

The mixture is centrifuged at 3000 rpm for 10 minutes to separate the solid material.

-

The supernatant is filtered through Whatman No. 1 filter paper.

-

The ethanol is removed from the filtrate using a rotary evaporator under reduced pressure at 40°C.

-

The remaining aqueous extract is freeze-dried to obtain a stable powdered extract.[13]

-

Quantification of Total Phenolic Content (Folin-Ciocalteu Assay)

The Folin-Ciocalteu method is a widely used spectrophotometric assay for the determination of total phenolic content. The principle of this assay is the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex.

Protocol for Folin-Ciocalteu Assay:

-

Reagents:

-

Folin-Ciocalteu reagent

-

Saturated sodium carbonate (Na₂CO₃) solution (e.g., 20% w/v)

-

Gallic acid standard solutions of known concentrations

-

Sample extract

-

-

Procedure:

-

To a test tube, add a small volume of the sample extract (e.g., 10 µL of a 2.5 mg/mL solution).

-

Add deionized water (e.g., 600 µL).

-

Add Folin-Ciocalteu reagent (e.g., 50 µL).

-

Mix thoroughly.

-

After a short incubation (e.g., 5 minutes), add a saturated sodium carbonate solution (e.g., 150 µL of 20% w/v).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).

-

Measure the absorbance of the blue-colored solution at a specific wavelength (typically around 760 nm) using a spectrophotometer.

-

-

Calculation:

-

A standard curve is generated using gallic acid solutions of known concentrations.

-

The total phenolic content of the sample is determined by comparing its absorbance to the gallic acid standard curve and is expressed as milligrams of gallic acid equivalents per gram of extract (mg GAE/g).[14]

-

Assessment of Antioxidant Activity

The DPPH assay is a common method to evaluate the free radical scavenging activity of antioxidants. The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, to a yellow-colored non-radical form by hydrogen-donating antioxidants.

Protocol for DPPH Assay:

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Sample extracts at various concentrations

-

Positive control (e.g., ascorbic acid)

-

-

Procedure:

-

Prepare a series of dilutions of the sample extract.

-

In a test tube or a 96-well plate, mix a defined volume of the sample dilution with a defined volume of the DPPH working solution.

-

Include a negative control (DPPH solution with solvent only) and a positive control.

-

Incubate the reaction mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Abs_control – Abs_sample) / Abs_control ] x 100 where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often determined to compare the antioxidant potency of different samples.[3][15]

-

Signaling Pathways and Logical Relationships

Phenolic antioxidants exert their biological effects not only through direct radical scavenging but also by modulating various cellular signaling pathways. Understanding these interactions is crucial for drug development and therapeutic applications.

Classification of Phenolic Antioxidants

Phenolic compounds can be broadly classified into several categories based on their chemical structure.

Caption: Classification of major phenolic compounds.

Experimental Workflow for Phenolic Antioxidant Analysis

The following diagram illustrates a typical workflow for the analysis of phenolic antioxidants from plant materials.

Caption: Workflow for phenolic antioxidant analysis.

Signaling Pathways Modulated by Phenolic Antioxidants

The Keap1-Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress. Many phenolic compounds can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.

Caption: Nrf2 signaling pathway activation.

Phenolic compounds can also modulate inflammatory responses by interfering with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[16]

Caption: Inhibition of MAPK and NF-κB pathways.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, growth, and proliferation. Some phenolic compounds have been shown to modulate this pathway.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC-DAD Phenolic Characterization and Antioxidant Activities of Ripe and Unripe Sweet Orange Peels [mdpi.com]

- 4. chesci.com [chesci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative analysis of the flavonoid content of commercial tomatoes, onions, lettuce, and celery [agris.fao.org]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Phyto-Assisted Synthesis and Investigation of Zinc Oxide Nanoparticles for Their Anti-Aging, Sun Protection and Antibacterial Activity [mdpi.com]

- 17. mdpi.com [mdpi.com]

Butylated Hydroxytoluene (BHT): A Technical Guide to Synthesis and Industrial Production

Introduction

Butylated Hydroxytoluene (BHT), chemically known as 2,6-di-tert-butyl-4-methylphenol, is a lipophilic organic compound derived from phenol.[1][2][3] It is widely utilized for its potent antioxidant properties, primarily to prevent free radical-mediated oxidation in a vast array of products.[1][3][4] BHT's primary function is to act as a terminating agent that suppresses autoxidation by converting peroxy radicals into hydroperoxides.[1] Its applications span the food, cosmetics, pharmaceutical, rubber, and petroleum industries, where it serves as a preservative to extend shelf life and maintain product quality.[1][4][5][6][7] The industrial synthesis of BHT is a well-established chemical process, primarily involving the alkylation of p-cresol.

Core Synthesis Pathway: Alkylation of p-Cresol

The most common industrial method for producing BHT is the acid-catalyzed alkylation of p-cresol (4-methylphenol) with isobutylene (2-methylpropene).[1][8][9][10] This reaction is a classic example of electrophilic aromatic substitution.

The overall reaction is as follows: CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH[1][5]

The reaction proceeds in two main steps, promoted by an acid catalyst:

-

Mono-alkylation: The first molecule of isobutylene adds to one of the ortho positions of the p-cresol ring.

-

Di-alkylation: The second molecule of isobutylene adds to the remaining ortho position, yielding the final 2,6-di-tert-butyl-4-methylphenol product.

Side reactions, such as the oligomerization of isobutene, can also occur.[9]

Alternative Synthesis Route

An alternative, though less common, method for BHT preparation involves starting with 2,6-di-tert-butylphenol. This precursor can undergo hydroxymethylation or aminomethylation, followed by a hydrogenolysis step to yield BHT.[1][5] For example, BHT can be synthesized from 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol via hydrogenolysis.[8]

Synthesis Pathway Diagram

References

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 2. 2,6-di-tert-butyl-p-cresol - Descrizione [tiiips.com]

- 3. BUTYLATED HYDROXYTOLUENE - Ataman Kimya [atamanchemicals.com]

- 4. bakerpedia.com [bakerpedia.com]

- 5. atamankimya.com [atamankimya.com]

- 6. coherentmarketinsights.com [coherentmarketinsights.com]

- 7. procurementresource.com [procurementresource.com]

- 8. Butylated Hydroxytoluene synthesis - chemicalbook [chemicalbook.com]

- 9. eurochemengineering.com [eurochemengineering.com]

- 10. BHT - Descrizione [tiiips.com]

A Comprehensive Technical Guide to the Solubility of Butylated Hydroxytoluene (BHT) in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of butylated hydroxytoluene (BHT) in a range of common laboratory solvents. The information compiled herein is intended to support research, development, and formulation activities by providing essential data on BHT's behavior in various solvent systems.

Core Topic: Butylated Hydroxytoluene (BHT) Solubility

Butylated hydroxytoluene is a lipophilic organic compound widely used as an antioxidant in pharmaceuticals, cosmetics, food products, and industrial applications.[1] Its efficacy and application are often dependent on its solubility in appropriate solvents. This guide offers a quantitative and qualitative assessment of BHT's solubility to aid in solvent selection and formulation design.

Quantitative Solubility Data

The solubility of BHT varies significantly across different solvents, largely dictated by the polarity of the solvent and the temperature. The following table summarizes the available quantitative solubility data for BHT in common laboratory solvents.

| Solvent | Solubility | Temperature (°C) |

| Water | Insoluble (1.1 mg/L) | 20 |

| Methanol | 25 g/100mL | Normal Temperature |

| Ethanol | 25-26 g/100mL | Normal Temperature |

| ~30 mg/mL | Not Specified | |

| Isopropanol | 30 g/100mL | Normal Temperature |

| Acetone | 40 g/100mL | Normal Temperature |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |

| Petroleum Ether | 50 g/100mL | Normal Temperature |

| Benzene | 40 g/100mL | Normal Temperature |

| n-heptane | Soluble | Not Specified |

| Hexane | Soluble | Not Specified |

| Ethyl Acetate | Soluble | Not Specified |

Experimental Protocols for Solubility Determination

A standardized methodology is crucial for obtaining reproducible solubility data. The following is a detailed protocol adapted from literature for the determination of BHT solubility.[1]

Materials:

-

Butylated hydroxytoluene (BHT), 99.6% purity

-

Analytical grade solvents (e.g., methanol, ethanol, water)

-

Stoppered glass flasks

-

Mechanical shaker

-

Ultrasonic bath

-

Constant temperature water bath (accuracy ±0.05 K)

-

Analytical balance (accuracy ±0.1 mg)

-

Spectrophotometer or Gas Chromatograph-Mass Spectrometer (GC-MS) for concentration analysis

Methodology:

-

Sample Preparation: An excess amount of BHT is added to a known mass of the selected solvent in a stoppered glass flask.

-

Initial Dissolution: The solid-liquid mixture is placed in an ultrasonic bath for approximately 15 minutes to facilitate initial dissolution and break up any agglomerates.

-

Equilibration: The flasks are then transferred to a mechanical shaker and agitated for one hour. Following this, the samples are placed in a constant temperature water bath for at least 48 hours to ensure equilibrium is reached. The establishment of equilibrium is confirmed by periodically measuring the BHT concentration until a constant value is obtained.

-

Sample Filtration: Once equilibrium is achieved, the supernatant is carefully filtered under isothermal conditions to remove any undissolved solid particles.

-

Quantification: The concentration of BHT in the filtered solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or GC-MS.

-

Data Analysis: The solubility is then expressed in appropriate units, such as g/100mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound like BHT.

This comprehensive guide provides essential data and methodologies to assist researchers and professionals in their work with butylated hydroxytoluene. The provided information aims to facilitate informed decisions regarding solvent selection, formulation development, and experimental design.

References

Unraveling the Cellular Enigma of Butylated Hydroxytoluene (BHT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylated hydroxytoluene (BHT), a synthetic phenolic antioxidant widely utilized in the food, cosmetic, and pharmaceutical industries, exerts a complex and multifaceted influence at the cellular level. While primarily known for its capacity to scavenge free radicals and inhibit lipid peroxidation, emerging evidence reveals a more intricate biological profile. At varying concentrations, BHT can modulate critical signaling pathways, induce both pro-survival and pro-apoptotic responses, and impact organelle function. This technical guide provides an in-depth exploration of the cellular effects of BHT, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to serve as a comprehensive resource for the scientific community.

Introduction

The primary mechanism of action of butylated hydroxytoluene (BHT) is its function as a free radical scavenger, which interrupts the chain reactions of lipid peroxidation in cellular membranes.[1][2] This antioxidant property is central to its use as a preservative. However, the lipophilic nature of BHT allows it to readily partition into cellular membranes, leading to interactions that extend beyond simple radical scavenging.[3] Understanding the nuanced cellular effects of BHT is crucial for assessing its therapeutic potential and toxicological risks. This guide will delve into the dose-dependent and context-specific biological activities of BHT at the cellular level.

BHT's Impact on Cellular Viability and Proliferation

The effect of BHT on cell viability is highly dependent on the cell type and the concentration administered. While it can protect against certain forms of cell death, such as ferroptosis, at higher concentrations it has been shown to be cytotoxic to others.[2][4]

Quantitative Data on Cellular Viability

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for BHT in various contexts.

| Parameter | Cell Line/System | BHT Concentration/Dose | Effect | Citation |

| IC50 | DPPH Radical Scavenging | 5.51 µg/mL | Antioxidant Activity | [5] |

| IC50 | K562 (Human Myelogenous Leukemia) | 52 µg/mL | Inhibition of Cell Growth | [6] |

| IC50 | Jurkat (Human T-cell Leukemia) | 66.7 µg/mL | Inhibition of Cell Growth | [6] |

| Inhibition of Ca2+-induced PTP opening | Rat Liver Mitochondria | ~23 nmol/mg protein | Inhibition of Mitochondrial Permeability Transition Pore | [7] |

Modulation of Cellular Signaling Pathways

BHT has been demonstrated to influence several key signaling pathways that govern cell fate decisions, including proliferation, survival, and apoptosis.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and growth. Studies have indicated that BHT can activate this pathway, which may contribute to its protective effects in certain contexts.[4]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is centrally involved in the regulation of cell proliferation, differentiation, and survival. BHT has been shown to induce the phosphorylation of ERK, indicating an activation of this pathway.[8]

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using JC-1 Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

Butylated Hydroxytoluene (BHT): A Technical Guide to its Role in Preventing Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant extensively utilized across the food, pharmaceutical, and cosmetic industries to impede the oxidative degradation of lipids.[1][2][[“]] This technical guide provides a comprehensive overview of the mechanisms by which BHT prevents lipid peroxidation, presents quantitative data on its efficacy, and details the experimental protocols for its evaluation. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are focused on leveraging antioxidant strategies to enhance product stability and mitigate oxidative stress.

Introduction to Lipid Peroxidation and the Role of BHT

Lipid peroxidation is a detrimental chain reaction initiated by free radicals, leading to the oxidative degradation of lipids.[4] This process compromises the quality of food products by causing rancidity and is implicated in cellular damage and various disease pathologies.[5] BHT (2,6-di-tert-butyl-4-methylphenol) is a lipophilic compound that functions as a potent antioxidant.[6] Its primary role is to intercept and neutralize free radicals, thereby terminating the lipid peroxidation chain reaction.[2][7][8] This protective action helps to preserve the integrity and extend the shelf life of a wide array of products, from processed foods to pharmaceutical formulations containing sensitive active ingredients.[9][10][11]

Mechanism of Action of BHT in Preventing Lipid Peroxidation

BHT's antioxidant activity is primarily attributed to its function as a free radical scavenger.[6][8] The core mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to a lipid peroxyl radical (ROO•).[8] This action transforms the highly reactive peroxyl radical into a more stable lipid hydroperoxide (ROOH) while generating a BHT radical.[8] The BHT radical is relatively stable and unreactive due to the steric hindrance provided by the bulky tert-butyl groups, which prevents it from propagating the oxidation chain.[5]

The key steps in BHT's interruption of the lipid peroxidation chain are as follows:

-

Initiation: The process begins with the formation of a lipid radical (L•) from a lipid molecule (LH) through the action of an initiator, such as a reactive oxygen species (ROS).

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another lipid molecule, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.

-

Termination by BHT: BHT intervenes in the propagation step by donating a hydrogen atom to the lipid peroxyl radical, effectively terminating the chain reaction.

Quantitative Efficacy of BHT

The antioxidant efficacy of BHT can be quantified using various assays that measure its ability to scavenge free radicals or inhibit lipid peroxidation. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to inhibit a specific process by 50%.

Table 1: Comparative Antioxidant Activity of BHT and Other Antioxidants

| Antioxidant | Assay | IC50 Value | Reference |

| BHT | DPPH | 171.7 ± 8.2 µg/mL | [8] |

| BHT | DPPH | 202.35 µg/mL | [5] |

| BHT | DPPH | 23 mg/L | [2] |

| BHT | Chemiluminescence | 8.5 µM | [1] |

| Quercetin | DPPH | 89.7 ± 4.3 µg/mL | [8] |

| BHA | DPPH | 112.05 µg/mL | [5] |

| Myricetin | - | Better than BHT | [12] |

| α-tocopherol | - | Better than BHT | [12] |

Table 2: Recommended Concentration of BHT in Various Applications

| Application | Recommended Concentration | Reference |

| Pharmaceutical Formulations | 0.0039-0.64 µg/mL | [10] |

| Chewing Gums | 20–100 µg/mL | [13] |

| Food Products | Up to 0.02% of fat/oil content | [FDA Regulation] |

| Cosmetics | 0.0002% to 0.5% | [Cosmetic Ingredient Review] |

Experimental Protocols for Evaluating BHT's Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of various concentrations of the BHT solution.[15]

-

Add the DPPH solution to each well/cuvette and mix thoroughly.[14][15]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7][14]

-

Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.[14][15][16]

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of BHT.

-

TBARS (Thiobarbituric Acid Reactive Substances) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation. It quantifies malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Methodology:

-

Sample Preparation:

-

Homogenize the sample (e.g., tissue, food) in a suitable buffer.[17]

-

-

Assay Procedure:

-

To the sample homogenate, add an acidic solution (e.g., trichloroacetic acid - TCA) to precipitate proteins and release MDA.[17]

-

Centrifuge the mixture and collect the supernatant.

-

Add TBA reagent to the supernatant.[17]

-

Heat the mixture in a boiling water bath for a specific duration (e.g., 40 minutes) to facilitate the reaction between MDA and TBA.[17]

-

Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm.

-

-

Quantification:

-

The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

-

Lipid Hydroperoxide Assay

This assay directly measures the primary products of lipid peroxidation, lipid hydroperoxides. A common method involves the oxidation of Fe(II) to Fe(III) by the hydroperoxides, followed by the reaction of Fe(III) with a chromogen to produce a colored complex.

Methodology:

-

Lipid Extraction:

-

Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

-

-

Assay Procedure:

-

Prepare a reagent solution containing a ferrous salt (e.g., ferrous ammonium sulfate) and a chromogen (e.g., xylenol orange) in an acidic medium.

-

Add the lipid extract to the reagent solution.

-

Incubate at room temperature for a specified time to allow for the color development reaction.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm).

-

-

Quantification:

-

The concentration of lipid hydroperoxides is determined using a standard curve prepared with a known hydroperoxide, such as cumene hydroperoxide.[18]

-

Applications in Drug Development

In the pharmaceutical industry, BHT is used as an excipient to protect drugs that are susceptible to oxidation. The inclusion of BHT in formulations can significantly improve the stability and shelf-life of oxygen-sensitive active pharmaceutical ingredients (APIs). For instance, drugs like the 'limus' family (e.g., sirolimus, everolimus) and paclitaxel are known to be oxygen-sensitive, and BHT is incorporated into their formulations to prevent oxidative degradation.

Considerations and Limitations

While BHT is an effective and widely used antioxidant, its use is not without debate. Some studies have raised concerns about its potential for toxicity at high doses.[14] However, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established acceptable daily intake (ADI) levels and consider BHT to be generally recognized as safe (GRAS) at the concentrations permitted in food and pharmaceuticals. The choice between synthetic antioxidants like BHT and natural alternatives such as tocopherols often involves a trade-off between efficacy, cost, and consumer perception.[5]

Conclusion

BHT plays a crucial role in preventing lipid peroxidation through its efficient free radical scavenging mechanism. Its application in the food and pharmaceutical industries is well-established, contributing significantly to product stability and longevity. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to mitigate oxidative damage in their products. A thorough understanding of its mechanism, efficacy, and analytical methods is essential for the effective and safe utilization of BHT as an antioxidant.

References

- 1. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Does BHT induce oxidative stress and alter lipid profiles, increasing LDL and VLDL cholesterol levels? - Consensus [consensus.app]

- 4. mdpi.com [mdpi.com]

- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. scielo.org.mx [scielo.org.mx]

- 9. Quantitative determination of butylated hydroxyanisole, butylated hydroxytoluene, and tert-butyl hydroquinone in oils, foods, and biological fluids by high-performance liquid chromatography with fluorometric detection [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3.7. Preparation of Antioxidant Activities Tests [bio-protocol.org]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. DPPH Radical Scavenging Assay [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Dissolving Butylated Hydroxytoluene (BHT) for In Vitro Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely utilized as a preservative in food, cosmetics, and pharmaceuticals to prevent free-radical-mediated lipid peroxidation.[1][2] In the realm of in vitro research, BHT serves as a valuable tool for investigating oxidative stress-related cellular pathways and as a potential therapeutic agent. Its lipophilic nature necessitates specific dissolution protocols to ensure its bioavailability and stability in aqueous cell culture media. This document provides detailed application notes and standardized protocols for the preparation of BHT solutions for in vitro studies, along with a summary of its effects on key signaling pathways.

Data Presentation: Solubility and Stability of BHT

Proper dissolution and storage of BHT are critical for reproducible experimental outcomes. The following table summarizes the solubility and stability of BHT in various solvents commonly used for in vitro applications.

| Solvent | Solubility | Storage of Stock Solution | Stability of Aqueous Solution |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[3] | -20°C for up to 1 year; -80°C for up to 2 years[4] | Not applicable |

| Ethanol | ~30 mg/mL[3] | Room temperature (for crystalline solid, ≥ 4 years)[3] | Not applicable |

| Dimethylformamide (DMF) | ~30 mg/mL[3] | Consult Safety Data Sheet (SDS) for specific recommendations | Not applicable |

| 1:3 Ethanol:PBS (pH 7.2) | 0.25 mg/mL[3] | Not recommended for storage for more than one day[3] | Not recommended for storage for more than one day[3] |

Experimental Protocols

Protocol 1: Preparation of a BHT Stock Solution in DMSO

This protocol describes the preparation of a 100 mM BHT stock solution in DMSO.

Materials:

-

Butylated Hydroxytoluene (BHT), crystalline solid (Molecular Weight: 220.35 g/mol )

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing BHT: In a sterile microcentrifuge tube, accurately weigh out 22.04 mg of BHT using a calibrated analytical balance.

-

Adding Solvent: Add 1 mL of cell culture grade DMSO to the tube containing the BHT.

-

Dissolution: Vortex the solution until the BHT is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

-

Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5][6] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]

Protocol 2: Preparation of a BHT Working Solution for Cell Culture

This protocol describes the dilution of the BHT stock solution to a final working concentration for use in cell culture experiments. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Materials:

-

100 mM BHT stock solution in DMSO (from Protocol 1)

-

Pre-warmed, complete cell culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is advisable to first prepare an intermediate dilution of the stock solution. For example, dilute the 100 mM stock solution 1:100 in sterile cell culture medium to create a 1 mM intermediate solution.

-

Final Dilution: Further dilute the intermediate solution (or the stock solution directly) into the final volume of cell culture medium to achieve the desired working concentration. For instance, to prepare 10 mL of medium with a final BHT concentration of 10 µM, add 100 µL of the 1 mM intermediate solution to 9.9 mL of complete cell culture medium.

-

Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the BHT-treated samples.

-

Immediate Use: Use the prepared working solution immediately. It is not recommended to store aqueous solutions of BHT.[3]

Signaling Pathways and Mechanisms of Action

BHT is a potent antioxidant that can modulate several cellular signaling pathways, primarily due to its ability to scavenge free radicals.[3] One of the key pathways influenced by BHT is ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[1]

Caption: BHT's role in inhibiting the ferroptosis signaling pathway.

BHT has been shown to protect cells from ferroptosis by preventing the oxidation of membrane lipids.[1] It acts as a radical scavenger, thereby neutralizing lipid reactive oxygen species and inhibiting the lipid peroxidation cascade that is a hallmark of ferroptosis.[1] Additionally, BHT can influence other pathways related to oxidative stress and inflammation, including the NF-κB, MAPK, and JAK-STAT signaling pathways.[7][8]

Conclusion

The protocols outlined in this document provide a standardized approach for the dissolution and application of BHT in in vitro studies. By adhering to these guidelines, researchers can ensure the consistent delivery of BHT to their experimental systems, leading to more reliable and reproducible data. Understanding the solubility, stability, and mechanisms of action of BHT is essential for its effective use in investigating the complex roles of oxidative stress in cellular physiology and pathology.

References

- 1. Butylated Hydroxytoluene (BHT) Protects SH-SY5Y Neuroblastoma Cells from Ferroptotic Cell Death: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application of Butylated Hydroxytoluene (BHT) in Preventing Sample Degradation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals